molecular formula C14H21N5O3 B3967697 4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine

4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine

Cat. No. B3967697
M. Wt: 307.35 g/mol
InChI Key: GMZKKELVJFEXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine, also known as MNPM, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. MNPM is a heterocyclic compound that contains a morpholine ring, a pyrimidine ring, and a piperidine ring.

Mechanism of Action

4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine works by binding to the active site of protein kinases, preventing them from phosphorylating their substrates. This leads to a disruption of cell signaling pathways and can ultimately result in cell death. This compound has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer effects in vitro, inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. This compound has been shown to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be purified through recrystallization. It has a low toxicity profile, making it safe for use in cell culture experiments. However, this compound has limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for 4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine research. One area of interest is its potential as a cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its effectiveness in vivo. Another area of interest is its potential as a tool for imaging live cells. This compound has been used as a fluorescent probe, and further research is needed to optimize its imaging properties. Additionally, this compound could be used as a starting point for the development of new protein kinase inhibitors with improved potency and selectivity.

Scientific Research Applications

4-[4-methyl-5-nitro-6-(1-piperidinyl)-2-pyrimidinyl]morpholine has been used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. This compound has also been used as a fluorescent probe for imaging live cells.

properties

IUPAC Name

4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-11-12(19(20)21)13(17-5-3-2-4-6-17)16-14(15-11)18-7-9-22-10-8-18/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZKKELVJFEXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.